molecular formula C9H17N3O2 B14592196 1-Butyl-2-(nitromethylidene)hexahydropyrimidine CAS No. 61532-78-3

1-Butyl-2-(nitromethylidene)hexahydropyrimidine

Katalognummer: B14592196
CAS-Nummer: 61532-78-3
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: NYXPGPURVHJSEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-2-(nitromethylidene)hexahydropyrimidine is a chemical compound belonging to the class of hexahydropyrimidines These compounds are characterized by a six-membered ring containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(nitromethylidene)hexahydropyrimidine typically involves the reaction of butylamine with formaldehyde and nitromethane under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Butylamine+Formaldehyde+NitromethaneThis compound\text{Butylamine} + \text{Formaldehyde} + \text{Nitromethane} \rightarrow \text{this compound} Butylamine+Formaldehyde+Nitromethane→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted hexahydropyrimidines.

Wissenschaftliche Forschungsanwendungen

1-Butyl-2-(nitromethylidene)hexahydropyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Butyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The nitromethylidene group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or modulate receptor activity.

Vergleich Mit ähnlichen Verbindungen

  • 1-Butyl-2-(nitromethylidene)tetrahydropyrimidine
  • 1-Butyl-2-(nitromethylidene)piperidine
  • 1-Butyl-2-(nitromethylidene)azepane

Comparison: 1-Butyl-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific ring structure and the presence of the nitromethylidene group. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61532-78-3

Molekularformel

C9H17N3O2

Molekulargewicht

199.25 g/mol

IUPAC-Name

1-butyl-2-(nitromethylidene)-1,3-diazinane

InChI

InChI=1S/C9H17N3O2/c1-2-3-6-11-7-4-5-10-9(11)8-12(13)14/h8,10H,2-7H2,1H3

InChI-Schlüssel

NYXPGPURVHJSEL-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CCCNC1=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.